N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
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Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
Scientific Research Applications
Synthesis and Biological Activity
- Sulfonamides have been synthesized for their antibacterial properties and biofilm inhibition capabilities. One study synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, showing that certain derivatives exhibited suitable inhibitory action against bacterial biofilms, with modest cytotoxicity (Abbasi et al., 2020).
Antimicrobial Activity
- Novel chalcone derivatives have been studied for their antimicrobial activity. The synthesis process involved reactions leading to compounds with potential against various bacterial species, including Bacillus subtillis and Escherichia coli (Patel & Patel, 2012).
Structural Characterization and Theoretical Analysis
- The solid-state supramolecular assemblies of certain sulfonamide derivatives have been explored, revealing that these compounds are stabilized through hydrogen bonds and exhibit specific noncovalent interactions, as analyzed through Hirshfeld surface analyses and theoretical Noncovalent Interaction (NCI) plot index (Bera et al., 2021).
Synthesis and Evaluation of Antihypertensive Agents
- Research into quinazoline derivatives as diuretic and antihypertensive agents involved synthesizing a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. Some compounds showed significant activity, indicating the potential of sulfonamide derivatives in developing new therapeutic agents (Rahman et al., 2014).
Peptide Synthesis
- A novel strategy for solution-phase peptide synthesis using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system of the carboxyl function was described. This approach allows for the synthesis of peptides in both C → N and N → C directions (De Marco et al., 2013).
properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-20-17(22)11-10-16(18-20)12-2-4-13(5-3-12)19-27(25,26)15-8-6-14(7-9-15)21(23)24/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUBLNEDARAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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